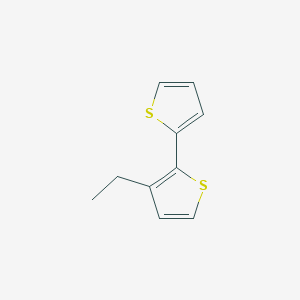

3-Ethyl-2,2'-bithiophene

Description

Structure

3D Structure

Properties

CAS No. |

118169-63-4 |

|---|---|

Molecular Formula |

C10H10S2 |

Molecular Weight |

194.3 g/mol |

IUPAC Name |

3-ethyl-2-thiophen-2-ylthiophene |

InChI |

InChI=1S/C10H10S2/c1-2-8-5-7-12-10(8)9-4-3-6-11-9/h3-7H,2H2,1H3 |

InChI Key |

NEAKJQNYAACPQW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC=C1)C2=CC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Ethyl-2,2'-bithiophene, a heterocyclic compound of interest in materials science and as a potential scaffold in medicinal chemistry. The document details key cross-coupling methodologies, including Suzuki-Miyaura, Stille, and Kumada reactions, offering step-by-step experimental protocols adapted from established procedures for analogous 3-alkyl-2,2'-bithiophenes.

Executive Summary

The synthesis of this compound predominantly relies on the formation of a carbon-carbon bond between two thiophene rings. This is typically achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction pathway often depends on the availability of starting materials, desired yield, and tolerance to specific functional groups. This guide outlines three robust and widely utilized methods for this synthesis, providing comparative data and procedural details to aid in laboratory-scale production. While direct pharmacological data for this compound is limited, the broader class of substituted bithiophenes has shown promise in various therapeutic areas, suggesting potential applications in drug discovery and development.

Synthesis Pathways Overview

The construction of the this compound core is most efficiently accomplished via one of the following cross-coupling strategies:

-

Suzuki-Miyaura Coupling: This method involves the reaction of an organoboron compound (a thienylboronic acid) with a halo-thiophene in the presence of a palladium catalyst and a base. It is favored for its relatively mild reaction conditions and the commercial availability of many boronic acids.

-

Stille Coupling: This pathway utilizes an organotin reagent (a thienylstannane) coupled with a halo-thiophene, catalyzed by a palladium complex. Stille reactions are known for their tolerance to a wide variety of functional groups, though the toxicity of organotin compounds is a significant consideration.

-

Kumada Coupling: This classic cross-coupling reaction employs a Grignard reagent (a thienylmagnesium halide) and a halo-thiophene with a nickel or palladium catalyst. It is a powerful method, particularly when one of the thiophene precursors is readily converted into a Grignard reagent.

Below is a logical diagram illustrating the general workflow for these synthetic approaches.

Caption: General workflow for the synthesis of this compound.

Key Starting Materials

The successful synthesis of this compound hinges on the availability of key precursors. The primary building blocks are a 3-substituted-2-halothiophene (electrophile) and a 2-thienyl organometallic reagent (nucleophile).

Table 1: Key Precursors and Their Synthesis

| Precursor | Structure | Synthesis Method | Reference |

| 3-Bromo-2-ethylthiophene |

| Bromination of 2-ethylthiophene with N-bromosuccinimide (NBS) in a suitable solvent like DMF or CCl4. | Adapted from general thiophene bromination procedures. |

| 2-Thienylboronic acid |

| Lithiation of 2-bromothiophene with n-butyllithium followed by reaction with triisopropyl borate and subsequent acidic workup. | [1] |

| 2-(Tributylstannyl)thiophene |

| Lithiation of thiophene with n-butyllithium followed by quenching with tributyltin chloride. | [2] |

| 2-Thienylmagnesium bromide |

| Reaction of 2-bromothiophene with magnesium turnings in an ethereal solvent like THF. | [3] |

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound. These have been adapted from literature methods for similar 3-alkyl-2,2'-bithiophenes.

Pathway 1: Suzuki-Miyaura Coupling

This pathway couples 3-bromo-2-ethylthiophene with 2-thienylboronic acid.

Caption: Suzuki-Miyaura coupling pathway.

Protocol:

-

To a degassed mixture of toluene (20 mL), ethanol (5 mL), and 2 M aqueous sodium carbonate (10 mL), add 3-bromo-2-ethylthiophene (1.0 g, 4.87 mmol), 2-thienylboronic acid (0.75 g, 5.85 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol).

-

The reaction mixture is heated to 80°C under a nitrogen atmosphere and stirred vigorously for 12 hours.

-

After cooling to room temperature, the mixture is diluted with diethyl ether (50 mL) and washed with water (2 x 30 mL) and brine (30 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane) to afford this compound as a colorless oil.

Pathway 2: Stille Coupling

This pathway couples 3-bromo-2-ethylthiophene with 2-(tributylstannyl)thiophene.

Caption: Stille coupling pathway.

Protocol:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve 3-bromo-2-ethylthiophene (1.0 g, 4.87 mmol) and 2-(tributylstannyl)thiophene (2.20 g, 5.85 mmol) in anhydrous toluene (25 mL).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol) to the solution.

-

The reaction mixture is heated to reflux (approximately 110°C) and stirred for 16 hours.

-

After cooling, the solvent is removed in vacuo.

-

The residue is dissolved in diethyl ether (50 mL) and washed with a saturated aqueous solution of potassium fluoride (3 x 30 mL) to remove tin byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane).

Pathway 3: Kumada Coupling

This pathway involves the coupling of a Grignard reagent, 2-thienylmagnesium bromide, with 3-bromo-2-ethylthiophene.

Caption: Kumada coupling pathway.

Protocol:

-

To a solution of 3-bromo-2-ethylthiophene (1.0 g, 4.87 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere, add [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl2) (0.13 g, 0.24 mmol).

-

Cool the mixture to 0°C and add a 1.0 M solution of 2-thienylmagnesium bromide in THF (5.85 mL, 5.85 mmol) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid (20 mL).

-

The mixture is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate (30 mL) and brine (30 mL), then dried over anhydrous magnesium sulfate.

-

After filtration and solvent removal, the crude product is purified by column chromatography (silica gel, eluent: hexane).

Comparative Data of Synthesis Pathways

The following table summarizes typical quantitative data for the described synthesis pathways, based on literature for analogous compounds. Actual yields may vary depending on the specific reaction conditions and scale.

Table 2: Comparison of Synthesis Pathways for 3-Alkyl-2,2'-bithiophenes

| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Kumada Coupling |

| Typical Yield | 70-90% | 65-85% | 60-80% |

| Reaction Temperature | 80-100°C | 80-110°C (Reflux) | 0°C to Room Temperature |

| Reaction Time | 12-24 hours | 16-24 hours | 12-24 hours |

| Catalyst | Palladium | Palladium | Nickel or Palladium |

| Key Reagent | Boronic Acid | Organostannane | Grignard Reagent |

| Advantages | Mild conditions, commercially available reagents, low toxicity of byproducts. | High functional group tolerance. | Utilizes readily prepared Grignard reagents. |

| Disadvantages | Can be sensitive to steric hindrance. | Toxicity of organotin reagents and byproducts. | Sensitive to moisture and air; Grignard reagent preparation can be challenging. |

Relevance to Drug Development

While this compound is not currently a marketed pharmaceutical, the bithiophene scaffold is of significant interest to medicinal chemists. Thiophene and its derivatives are found in a number of approved drugs and are known to be bioisosteres of phenyl rings, offering modified physicochemical properties.

Substituted bithiophenes have been investigated for a range of biological activities, including:

-

Anticancer Activity: Certain bithiophene derivatives have shown cytotoxic effects against various cancer cell lines.[4]

-

Antimicrobial and Antiviral Properties: The thiophene nucleus is present in several compounds with demonstrated antibacterial and antiviral efficacy.[5]

-

Enzyme Inhibition: Functionalized bithiophenes have been explored as inhibitors for various enzymes implicated in disease.

The ethyl group at the 3-position of the bithiophene core can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. The synthetic routes detailed in this guide provide a foundation for producing this compound and its derivatives for screening in drug discovery programs. Further functionalization of the bithiophene core can lead to the generation of diverse chemical libraries for biological evaluation.

Conclusion

The synthesis of this compound can be effectively achieved through several palladium or nickel-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Stille, and Kumada couplings represent the most common and reliable methods, each with its own set of advantages and disadvantages. The choice of a specific pathway will depend on the available resources, desired scale, and subsequent chemical transformations. The protocols and comparative data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient production of this versatile heterocyclic compound for further investigation.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Ethyl-2,2'-bithiophene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available and extrapolated physicochemical properties of 3-Ethyl-2,2'-bithiophene. Due to the limited direct experimental data on this specific compound in publicly accessible literature, this document combines established knowledge of the parent molecule, 2,2'-bithiophene, with predicted effects of 3-ethyl substitution. It also outlines detailed experimental protocols for its synthesis and characterization based on established methodologies for similar compounds.

Physicochemical Properties

The introduction of an ethyl group at the 3-position of the 2,2'-bithiophene core is expected to influence its electronic and physical properties. The following table summarizes the known properties of the parent 2,2'-bithiophene and provides estimated values for this compound.

| Property | 2,2'-Bithiophene (CAS: 492-97-7)[1][2][3] | This compound (Estimated) |

| Molecular Formula | C₈H₆S₂[1] | C₁₀H₁₀S₂ |

| Molecular Weight | 166.26 g/mol [1] | 194.32 g/mol |

| Appearance | Colorless to yellowish solid[1] | Colorless to yellowish liquid or low-melting solid |

| Melting Point | 32-33 °C[4] | Expected to be lower than 2,2'-bithiophene due to the flexible ethyl group disrupting crystal packing. |

| Boiling Point | 260 °C | Expected to be higher than 2,2'-bithiophene due to increased molecular weight. |

| Solubility | Soluble in organic solvents like chloroform and toluene. | Expected to have increased solubility in nonpolar organic solvents. |

| UV-Vis Absorption (λmax) | ~302 nm in solution | A slight red-shift is anticipated due to the electron-donating nature of the ethyl group. |

| HOMO/LUMO Energy Levels | HOMO: ~-5.5 eV, LUMO: ~-2.2 eV | The electron-donating ethyl group is expected to raise the HOMO level and slightly affect the LUMO level, leading to a smaller band gap. |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound can be achieved through various cross-coupling reactions. A plausible and widely used method is the Suzuki coupling reaction.

This protocol outlines the synthesis of this compound from 3-ethyl-2-bromothiophene and 2-thiopheneboronic acid.

Materials:

-

3-ethyl-2-bromothiophene

-

2-thiopheneboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-ethyl-2-bromothiophene (1 equivalent), 2-thiopheneboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Solvent Addition: Add a 2:1 mixture of toluene and water to the flask.

-

Reaction Execution: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound.

Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the purified product in deuterated chloroform (CDCl₃). The expected spectrum would show characteristic signals for the aromatic protons of the thiophene rings and the ethyl group (a quartet and a triplet).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum in CDCl₃ will confirm the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) should be used to determine the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z = 194.32.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using a KBr pellet or as a thin film. Characteristic peaks for C-H stretching of the aromatic rings and the ethyl group, as well as C=C and C-S stretching vibrations of the thiophene rings, are expected.

Potential Biological Activity and Signaling Pathways

While no specific biological activities of this compound have been reported, the broader class of bithiophene derivatives has shown a range of biological effects, including anticancer and antioxidant activities.[5] Some naturally occurring thiophenes and their derivatives exhibit antiviral, antimicrobial, and anti-inflammatory properties.[6][7]

Hypothetical Areas of Investigation:

-

Anticancer Activity: Given the reported antiproliferative effects of other bithiophene derivatives, this compound could be screened against various cancer cell lines.[5] A potential mechanism to investigate would be its interaction with DNA or key signaling proteins involved in cell proliferation.

-

Antioxidant Properties: The electron-rich thiophene rings suggest potential antioxidant activity. This could be evaluated using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.

-

Enzyme Inhibition: Certain thiophene-containing compounds are known to inhibit specific enzymes. Screening this compound against a panel of relevant enzymes could reveal potential therapeutic targets.

The diagram below illustrates a generalized experimental workflow for the initial biological evaluation of this compound.

Caption: A workflow for the preliminary biological evaluation of this compound.

Conclusion

This compound represents an interesting, yet understudied, derivative of the well-known 2,2'-bithiophene. Based on the chemistry of related compounds, its synthesis is feasible through established cross-coupling methodologies. The introduction of the 3-ethyl group is predicted to modulate its physicochemical properties, offering potential for new applications in materials science and medicinal chemistry. The proposed experimental protocols and areas for biological investigation in this guide provide a framework for future research into this compound. Further experimental validation is necessary to confirm the estimated properties and explore the potential applications of this compound.

References

- 1. 2,2'-Bithiophene - Wikipedia [en.wikipedia.org]

- 2. 2,2'-Bithiophene | C8H6S2 | CID 68120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. iris.unito.it [iris.unito.it]

- 5. Anticancer, antioxidant activities, and DNA affinity of novel monocationic bithiophenes and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

3-Ethyl-2,2'-bithiophene molecular structure and conformation

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Ethyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the family of bithiophenes, which are key components in the development of organic electronics, including conductive polymers and organic field-effect transistors. The conformational flexibility of the bithiophene core, arising from the rotation around the inter-ring single bond, is a critical determinant of the material's electronic and optical properties. Understanding the molecular structure and conformational preferences of substituted bithiophenes like this compound is paramount for the rational design of novel materials with tailored functionalities. This guide provides a detailed overview of the molecular structure, conformational analysis, and experimental and computational methodologies relevant to this compound.

Molecular Structure

The molecular structure of this compound consists of two thiophene rings linked at their 2 and 2' positions. An ethyl group is substituted at the 3-position of one of the thiophene rings. The presence of the ethyl group introduces steric hindrance that significantly influences the conformational landscape of the molecule compared to the unsubstituted 2,2'-bithiophene.

The key structural features are:

-

Two Thiophene Rings: These five-membered aromatic rings containing a sulfur atom are the core of the molecule.

-

Inter-ring C-C Bond: The single bond connecting the two thiophene rings allows for rotational freedom, leading to different conformations.

-

Ethyl Substituent: Located at the 3-position, this alkyl group plays a crucial role in determining the preferred dihedral angle between the two rings due to steric interactions.

Conformational Analysis

The conformation of this compound is primarily defined by the torsional or dihedral angle (θ) between the planes of the two thiophene rings. Two principal conformations are of interest: syn (or cis-like) and anti (or trans-like).

-

syn Conformation: In this arrangement, the sulfur atoms of the two thiophene rings are on the same side of the inter-ring C-C bond, corresponding to a dihedral angle of approximately 0°.

-

anti Conformation: Here, the sulfur atoms are on opposite sides of the inter-ring bond, with a dihedral angle of around 180°.

For unsubstituted 2,2'-bithiophene, theoretical calculations and experimental data suggest the existence of two stable, non-planar conformations: a more stable anti-gauche form with a dihedral angle of approximately 148-150° and a less stable syn-gauche form with a dihedral angle around 36°.[1] The planar syn and anti conformations represent energy maxima, acting as rotational barriers.[2]

In the case of this compound, the ethyl group at the 3-position introduces significant steric hindrance. This steric clash is particularly pronounced in the syn conformation, where the ethyl group would interact with the hydrogen atom at the 3' position of the adjacent ring. Consequently, the anti conformation is expected to be significantly more stable.

Quantitative Conformational Data (Inferred)

| Parameter | syn Conformer | anti Conformer | Source/Analogy |

| Dihedral Angle (θ) | ~30° - 60° | ~140° - 160° | [1][3] |

| Relative Energy | Higher Energy | Lower Energy (More Stable) | [3] |

| Rotational Barrier (at θ = 0°) | High | - | [3] |

| Rotational Barrier (at θ = 90°) | - | Moderate | [3] |

| Rotational Barrier (at θ = 180°) | - | Low | [3] |

Note: These values are estimations based on the conformational analysis of unsubstituted and other alkyl-substituted bithiophenes. The actual values for this compound may vary.

Experimental and Computational Protocols

The conformational analysis of this compound can be approached through a combination of experimental spectroscopic techniques and computational modeling.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy in liquid crystal solvents is a powerful technique to determine the conformation of flexible molecules like bithiophenes.[4]

-

Protocol:

-

Dissolve a sample of this compound in a liquid crystalline solvent (e.g., a nematic phase liquid crystal).

-

Acquire high-resolution 1H NMR spectra, including 13C satellite spectra.

-

Analyze the spectra to extract dipolar couplings between protons.

-

These dipolar couplings are directly related to the internuclear distances and the dihedral angle between the thiophene rings.

-

Compare the experimental dipolar couplings with theoretical values calculated for different conformations to determine the conformational population.[4]

-

X-ray Crystallography: Single-crystal X-ray diffraction can provide precise information about the molecular structure in the solid state.

-

Protocol:

-

Grow single crystals of this compound.

-

Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Solve the crystal structure to obtain atomic coordinates, bond lengths, bond angles, and the dihedral angle of the molecule in the crystalline state.

-

Computational Methodologies

Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to investigate the potential energy surface and conformational preferences of molecules.[2]

-

Protocol:

-

Construct the initial molecular geometry of this compound.

-

Perform geometry optimizations for different fixed dihedral angles to map the potential energy surface for the rotation around the inter-ring C-C bond.

-

Identify the energy minima corresponding to stable conformers and the transition states corresponding to rotational barriers.

-

Calculate the relative energies of the conformers and the heights of the rotational barriers.[3]

-

Frequency calculations should be performed to confirm that the optimized structures are true minima or transition states.

-

Visualizations

Conformational Equilibria of this compound

Caption: Conformational equilibrium between syn-like and anti-like states.

Workflow for Conformational Analysis

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of electronic and steric effects. The presence of the ethyl group at the 3-position is expected to favor a twisted anti-gauche conformation due to steric hindrance, which in turn influences the electronic properties of the molecule. A combined experimental and computational approach is essential for a comprehensive understanding of its conformational landscape. The methodologies and inferred data presented in this guide provide a solid foundation for researchers and scientists working on the design and characterization of novel thiophene-based materials for applications in organic electronics and drug development.

References

Spectroscopic Profiling of 3-Ethyl-2,2'-bithiophene: A Technical Guide

Abstract

This technical guide provides a detailed overview of the spectroscopic analysis of 3-Ethyl-2,2'-bithiophene, a heterocyclic organic compound of interest in materials science and pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents a predictive analysis based on the known spectroscopic properties of its constituent moieties: 2,2'-bithiophene and the 3-ethylthiophene functional group. The guide outlines expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols for acquiring these spectra are provided to facilitate reproducible research. Furthermore, a generalized workflow for spectroscopic analysis is presented visually using a Graphviz diagram. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with or synthesizing similar thiophene-based compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for 2,2'-bithiophene and 3-ethylthiophene. The numbering convention used for the predicted NMR assignments is as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.0 - 7.2 | d | ~5.0 |

| H-5 | ~6.9 - 7.1 | d | ~5.0 |

| H-3' | ~7.1 - 7.3 | dd | ~5.1, 1.2 |

| H-4' | ~6.9 - 7.1 | t | ~5.1 |

| H-5' | ~7.2 - 7.4 | dd | ~5.1, 1.2 |

| -CH₂- (ethyl) | ~2.6 - 2.8 | q | ~7.5 |

| -CH₃ (ethyl) | ~1.2 - 1.4 | t | ~7.5 |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~135 - 138 |

| C-3 | ~138 - 142 |

| C-4 | ~123 - 126 |

| C-5 | ~127 - 130 |

| C-2' | ~136 - 139 |

| C-3' | ~123 - 125 |

| C-4' | ~127 - 129 |

| C-5' | ~124 - 126 |

| -CH₂- (ethyl) | ~22 - 25 |

| -CH₃ (ethyl) | ~14 - 16 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~2960 - 2850 | Medium-Strong | C-H stretching (aliphatic - ethyl) |

| ~1500 - 1400 | Medium-Strong | C=C stretching (thiophene rings) |

| ~1460 | Medium | C-H bending (aliphatic - CH₂) |

| ~1380 | Medium | C-H bending (aliphatic - CH₃) |

| ~840 - 790 | Strong | C-H out-of-plane bending (thiophene) |

| ~700 - 600 | Medium | C-S stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Parameter | Predicted Value |

| λmax (nm) | ~300 - 310 |

| Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | High (indicative of a conjugated system) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

2.1.2. ¹H NMR Spectroscopy

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with a Fourier transform.

-

Phase the spectrum and reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

2.1.3. ¹³C NMR Spectroscopy

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the FID with a Fourier transform.

-

Phase the spectrum and reference the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the neat this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

2.3.1. Sample Preparation

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or cyclohexane) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.1 and 1.0 at the λmax. This may require serial dilutions.

-

Fill a quartz cuvette with the dilute solution.

-

Fill a matching quartz cuvette with the pure solvent to be used as a blank.

2.3.2. Data Acquisition

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank cuvette with the sample cuvette.

-

Scan the sample over the desired wavelength range (e.g., 200-800 nm).

-

The instrument will automatically subtract the baseline from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

CAS number and chemical identifiers for 3-Ethyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-2,2'-bithiophene, a heterocyclic organic compound of interest in materials science and pharmaceutical research. Due to its specific substitution pattern, this compound is not widely cataloged, and a dedicated CAS number has not been identified in publicly available databases as of the time of this writing. This document outlines its chemical identifiers, predicted and analogous experimental data, a detailed potential synthetic protocol, and a generalized synthetic workflow. The information presented is curated from scientific literature on structurally related compounds and is intended to serve as a foundational resource for researchers working with substituted bithiophenes.

Chemical Identifiers and Physical Properties

| Identifier Type | Value | Source |

| IUPAC Name | This compound | Predicted |

| Molecular Formula | C₁₀H₁₀S₂ | Predicted |

| Molecular Weight | 194.32 g/mol | Predicted |

| Canonical SMILES | CCC1=C(SC=C1)C2=CC=CS2 | Predicted |

| InChI Key | (Predicted) | Predicted |

| Appearance | Yellowish liquid/solid | Analogous Compounds[1] |

| Melting Point | 32-33 °C (for 2,2'-bithiophene) | [1] |

Experimental Data (Analogous Compounds)

No specific experimental data for this compound has been found in the surveyed literature. However, spectroscopic data for the parent compound, 2,2'-bithiophene, and other substituted bithiophenes provide an indication of the expected spectral characteristics.

| Data Type | Description | Reference |

| ¹H NMR (CDCl₃) | For 2,2'-bithiophene: Signals corresponding to the thiophene protons are observed. The spectrum can be complex due to the coupling between the rings. | [1] |

| ¹³C NMR | For 2,2'-bithiophene: Characteristic signals for the carbon atoms of the two thiophene rings. | [2] |

| UV-Vis Spectroscopy | Substituted 2,2'-bithiophenes exhibit characteristic absorption bands in the UV-visible region, which are influenced by the nature and position of the substituents. | [3] |

| Mass Spectrometry | The mass spectrum of 2,2'-bithiophene shows a molecular ion peak corresponding to its molecular weight. | [2] |

Synthesis Protocol

The synthesis of this compound can be approached through established cross-coupling methodologies. The Kumada coupling reaction, which involves the reaction of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex, is a suitable method for this purpose.[4][5][6]

Proposed Synthesis via Kumada Coupling:

Reaction: 3-Bromo-2-ethylthiophene with 2-thienylmagnesium bromide.

Reagents and Materials:

-

3-Bromo-2-ethylthiophene

-

Magnesium turnings

-

2-Bromothiophene

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Nitrogen or Argon gas (for inert atmosphere)

Experimental Procedure:

-

Preparation of the Grignard Reagent (2-thienylmagnesium bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 2-bromothiophene in anhydrous THF dropwise to the magnesium turnings with gentle heating to initiate the reaction.

-

Once the reaction starts, add the remaining 2-bromothiophene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the solution to room temperature.

-

-

Kumada Coupling Reaction:

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-2-ethylthiophene in anhydrous THF.

-

Add the NiCl₂(dppp) catalyst to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the freshly prepared 2-thienylmagnesium bromide solution to the reaction mixture via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate mixture) to obtain this compound.

-

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of 3-alkyl-2,2'-bithiophenes using a cross-coupling reaction, which is a common and effective strategy.[7][8]

Caption: Generalized workflow for the synthesis of 3-Alkyl-2,2'-bithiophenes.

References

- 1. ossila.com [ossila.com]

- 2. 2,2'-Bithiophene | C8H6S2 | CID 68120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Kumada Coupling [organic-chemistry.org]

- 5. Kumada coupling - Wikipedia [en.wikipedia.org]

- 6. CA2594613A1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Bithiophenes

For Researchers, Scientists, and Drug Development Professionals

Substituted bithiophenes represent a cornerstone in the architecture of advanced organic materials and pharmacologically active compounds. Their unique electronic properties, stemming from the sulfur-containing heterocyclic rings, coupled with the vast possibilities for functionalization, have cemented their importance in fields ranging from organic electronics to medicinal chemistry. This in-depth guide traces the historical milestones in the discovery and synthesis of these remarkable molecules, providing detailed experimental protocols and a comparative analysis of key synthetic strategies.

From Nature's Blueprint to Early Synthetic Endeavors

The story of bithiophenes begins in nature, with the isolation of 2,2'-bithiophene and its derivatives from various plant species, particularly within the Asteraceae family. These naturally occurring compounds often exhibit potent biological activities, serving as a chemical defense mechanism for the plant. Early investigations into these natural products spurred the development of the first synthetic methods to access the bithiophene core.

One of the earliest and most straightforward methods for creating a symmetrical 2,2'-bithiophene was the Ullmann reaction . This classic coupling method involves the treatment of a 2-halothiophene with a stoichiometric amount of copper, typically at elevated temperatures. While effective for synthesizing symmetrical bithiophenes, the harsh reaction conditions and limitations in creating unsymmetrical derivatives paved the way for more versatile methods.

The Dawn of a New Era: Cross-Coupling Reactions

The latter half of the 20th century witnessed a revolution in organic synthesis with the advent of palladium-catalyzed cross-coupling reactions. These powerful tools provided chemists with unprecedented control over the formation of carbon-carbon bonds, enabling the efficient and selective synthesis of a vast array of complex molecules, including substituted bithiophenes.

The Stille Cross-Coupling Reaction

Developed in the late 1970s, the Stille reaction quickly became a workhorse for the synthesis of biaryl compounds. This reaction involves the coupling of an organostannane (organotin compound) with an organohalide in the presence of a palladium catalyst. For bithiophene synthesis, this typically involves the reaction of a thienylstannane with a halothiophene. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura Cross-Coupling Reaction

Following closely on the heels of the Stille reaction, the Suzuki-Miyaura coupling, first reported in 1979, emerged as a powerful and often more environmentally friendly alternative. This reaction utilizes an organoboron compound (typically a boronic acid or ester) as the coupling partner for the organohalide. The Suzuki reaction also proceeds via a palladium-catalyzed cycle, but requires a base to activate the organoboron species for transmetalation.

An Alternative Strategy: The Fiesselmann Thiophene Synthesis

While cross-coupling reactions build the bithiophene skeleton by joining two pre-existing thiophene rings, the Fiesselmann thiophene synthesis offers a powerful "ring-closure" approach. This method, developed in the 1950s, allows for the construction of highly substituted thiophenes from acyclic precursors. By carefully choosing the starting materials, this reaction can be adapted to synthesize substituted bithiophenes. The core of the Fiesselmann synthesis is the reaction of a thioglycolic acid derivative with an α,β-acetylenic ester or a β-chloro-α,β-unsaturated aldehyde or ketone in the presence of a base.

Quantitative Data Summary

The following tables provide a comparative overview of the synthetic yields for different methods and highlight the photophysical and biological properties of selected substituted bithiophenes.

Table 1: Comparison of Synthetic Yields for Bithiophene Synthesis

| Synthetic Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| Ullmann Coupling | 2-Iodothiophene | Copper powder | DMF | 150 | 40-60 |

| Stille Coupling | 2-Bromothiophene, 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 110 | 75-95 |

| Suzuki Coupling | 2-Bromothiophene, Thiophene-2-boronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 80-98 |

| Fiesselmann Synthesis | Methyl thioglycolate, 3-chloro-1-(thiophen-2-yl)prop-2-en-1-one | NaOMe | Methanol | RT | 60-85 |

Table 2: Photophysical Properties of Selected Substituted Bithiophenes

| Compound | Substituent(s) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| 2,2'-Bithiophene | None | 302 | 353 | 0.04 |

| 5,5'-Diphenyl-2,2'-bithiophene | Phenyl | 355 | 420 | 0.65 |

| 5,5'-Bis(4-cyanophenyl)-2,2'-bithiophene | 4-Cyanophenyl | 368 | 445 | 0.82 |

| 3,3'-Dihexyl-2,2'-bithiophene | Hexyl | 310 | 365 | 0.15 |

Table 3: Biological Activity of Selected Substituted Bithiophenes

| Compound | Target | Activity |

| 5-Acetyl-5'-nitro-2,2'-bithiophene | Staphylococcus aureus | MIC = 8 µg/mL |

| 5-(3-Aminopropyl)-2,2'-bithiophene | DNA intercalation | Antitumor activity |

| 5,5'-Diformyl-2,2'-bithiophene derivative | Acetylcholinesterase | IC₅₀ = 2.5 µM |

| Substituted bithiophene-carboxamide | Cannabinoid receptor 1 | Antagonist activity |

Detailed Experimental Protocols

General Experimental Workflow for Cross-Coupling Synthesis

Protocol 1: Synthesis of 2,2'-Bithiophene via Ullmann Coupling

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-iodothiophene (10 mmol, 2.10 g) and activated copper powder (20 mmol, 1.27 g).

-

Add dry N,N-dimethylformamide (DMF, 20 mL) to the flask.

-

Heat the reaction mixture to 150 °C and stir vigorously for 12 hours under an inert atmosphere (e.g., argon or nitrogen).

-

After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the copper salts.

-

Wash the celite pad with ethyl acetate (3 x 20 mL).

-

Combine the organic filtrates and wash with water (3 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 2,2'-bithiophene as a white solid.

Protocol 2: Synthesis of 5-Phenyl-2,2'-bithiophene via Stille Coupling

-

To a flame-dried Schlenk flask, add 5-bromo-2,2'-bithiophene (1 mmol, 247 mg), (tributylstannyl)benzene (1.1 mmol, 404 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Add dry toluene (10 mL) to the flask via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 110 °C and stir for 16 hours under an argon atmosphere.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride (3 x 30 mL) to remove tin byproducts.

-

Wash the organic layer with water (1 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 5-phenyl-2,2'-bithiophene.

Protocol 3: Synthesis of 5-(4-Methoxyphenyl)-2,2'-bithiophene via Suzuki Coupling

-

In a round-bottom flask, dissolve 5-bromo-2,2'-bithiophene (1 mmol, 247 mg), (4-methoxyphenyl)boronic acid (1.2 mmol, 182 mg), and potassium carbonate (3 mmol, 414 mg) in a mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

-

Bubble argon through the solution for 20 minutes to remove dissolved oxygen.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 12 hours under an argon atmosphere.

-

After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain 5-(4-methoxyphenyl)-2,2'-bithiophene as a crystalline solid.

Protocol 4: Fiesselmann Synthesis of Methyl 5-acetyl-4-phenylthiophene-2-carboxylate

-

To a solution of sodium methoxide (10 mmol) in dry methanol (20 mL) at 0 °C, add methyl thioglycolate (10 mmol, 1.06 g) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of 3-chloro-1-phenylbut-2-en-1-one (10 mmol, 1.81 g) in methanol (10 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into ice-water (100 mL) and acidify with 1 M HCl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted thiophene.

This guide provides a foundational understanding of the discovery and historical development of synthetic routes to substituted bithiophenes. The detailed protocols and comparative data serve as a practical resource for researchers engaged in the design and synthesis of novel functional materials and therapeutic agents based on this versatile heterocyclic scaffold.

In-Depth Technical Guide on the Theoretical Calculation of 3-Ethyl-2,2'-bithiophene Electronic Properties

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted bithiophenes are fundamental building blocks for organic electronics, finding applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors. The electronic characteristics of these materials are highly tunable through chemical modification. This technical guide focuses on the theoretical and computational examination of 3-Ethyl-2,2'-bithiophene, a representative alkyl-substituted bithiophene. While direct, extensive literature on this specific molecule is limited, this paper outlines the established computational protocols and extrapolates the expected electronic properties based on comprehensive theoretical studies of analogous substituted 2,2'-bithiophenes. We delve into the methodologies for calculating key electronic parameters, present comparative data, and illustrate the underlying principles of computational chemistry in materials science.

Introduction to 2,2'-Bithiophene and its Derivatives

2,2'-Bithiophene is the simplest oligomer of polythiophene and serves as a crucial π-conjugated system in materials science.[1] Its delocalized π-electrons are responsible for its unique electronic and optical properties. The addition of substituent groups to the bithiophene core is a primary strategy for tailoring these properties.[2] Substituents can alter the planarity of the thiophene rings, modify the electron density distribution, and, most importantly, tune the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2]

The ethyl group at the 3-position is an alkyl substituent, which is generally considered a weak electron-donating group. Such groups are known to raise the energy levels of both the HOMO and LUMO, with a more pronounced effect on the HOMO level.[3] This typically leads to a reduction in the HOMO-LUMO energy gap (Egap), causing a bathochromic (red) shift in the material's absorption spectrum.[4]

Computational Methodologies and Protocols

The theoretical investigation of the electronic properties of molecules like this compound relies heavily on quantum chemical calculations, with Density Functional Theory (DFT) being the most common and effective method.[1]

Ground-State Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization.

-

Method : DFT is the preferred method due to its balance of accuracy and computational cost.[5]

-

Functionals : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to perform well for predicting trends in conjugated systems.[6][7] Other functionals like CAM-B3LYP may be used for better predictions of charge-transfer and excitation energies.[3]

-

Basis Sets : A basis set is a set of mathematical functions used to build the molecular orbitals. Common choices for molecules of this size include Pople-style basis sets like 6-31G(d) or 6-31+G(d,p).[1] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding environment.

Frequency Calculations

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of any imaginary frequencies indicates a stable structure.

Calculation of Electronic Properties

Once the optimized geometry is confirmed, single-point energy calculations are performed to determine the electronic properties.

-

HOMO and LUMO Energies : These are direct outputs of the DFT calculation. The HOMO energy is related to the ionization potential (IP), representing the energy required to remove an electron. The LUMO energy is related to the electron affinity (EA), representing the energy released when an electron is added.

-

HOMO-LUMO Gap (Egap) : Calculated as the difference between the LUMO and HOMO energies (Egap = ELUMO - EHOMO). This gap is a crucial indicator of the molecule's kinetic stability and the energy required for the lowest electronic excitation.[6]

-

Global Chemical Reactivity Descriptors : Properties like chemical hardness, softness, and electrophilicity can be derived from the HOMO and LUMO energies to predict molecular reactivity.[4]

Simulating UV-Vis Spectra

To understand the optical properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states.

-

Method : TD-DFT calculations are performed on the optimized ground-state geometry.

-

Output : The calculation yields the excitation energies (which correspond to absorption wavelengths, λmax) and their corresponding oscillator strengths (a measure of the transition probability). This allows for the theoretical prediction of the UV-Vis absorption spectrum.[4]

References

An In-depth Technical Guide on the Solubility and Solvent Compatibility of 3-Ethyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 3-Ethyl-2,2'-bithiophene. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide combines information on the solubility of the parent compound, 2,2'-bithiophene, with established principles of how alkyl substitution influences the solubility of heterocyclic aromatic compounds. This information is intended to guide solvent selection for synthesis, purification, and various applications.

Introduction to this compound

This compound is a derivative of 2,2'-bithiophene, a heterocyclic compound consisting of two thiophene rings linked at the 2 and 2' positions. The ethyl group at the 3-position is expected to influence its physical and chemical properties, including its solubility. Bithiophene derivatives are of significant interest in materials science and medicinal chemistry due to their electronic properties and potential biological activities. Understanding the solubility of these compounds is a critical first step in their practical application.

Predicted Solubility Profile

Based on the general principle that "like dissolves like," the solubility of this compound can be inferred. The parent compound, 2,2'-bithiophene, is a nonpolar, aromatic molecule and is known to be insoluble in water but soluble in many common organic solvents. The introduction of an ethyl group, a nonpolar alkyl substituent, is expected to further increase its lipophilicity and enhance its solubility in nonpolar organic solvents, while having a negligible effect on its insolubility in polar solvents like water.

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. It is important to note that these are estimations and experimental verification is highly recommended.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane | Soluble | The nonpolar nature of the bithiophene core and the ethyl group will have strong van der Waals interactions with nonpolar aliphatic solvents. |

| Toluene, Xylene | Very Soluble | The aromatic nature of the bithiophene core allows for favorable π-π stacking interactions with aromatic solvents, in addition to van der Waals forces. | |

| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | DCM is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |

| Tetrahydrofuran (THF) | Very Soluble | THF is a versatile solvent that can dissolve both polar and nonpolar compounds. It is expected to be an excellent solvent for this compound. | |

| Ethyl Acetate | Soluble | While more polar than THF, ethyl acetate is still a suitable solvent for moderately nonpolar compounds. | |

| Acetone | Moderately Soluble | Acetone's polarity may slightly reduce the solubility compared to less polar aprotic solvents. | |

| Dimethylformamide (DMF) | Sparingly Soluble | The high polarity of DMF makes it a less ideal solvent for the nonpolar this compound. | |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Similar to DMF, the very high polarity of DMSO is not conducive to dissolving this nonpolar compound. | |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The ability of alcohols to hydrogen bond makes them less compatible with the nonpolar bithiophene derivative. Some solubility may be observed due to the organic nature of the alkyl chain. |

| Water | Insoluble | As a nonpolar organic molecule, this compound is expected to be immiscible with and insoluble in water.[1][2] The parent compound, 2,2'-bithiophene, is insoluble in water.[1] Generally, thiophene and its derivatives are insoluble in water.[2] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound like this compound in various solvents.

Objective: To determine the solubility of this compound in a selection of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

A range of analytical grade solvents (see table above)

-

Small screw-capped vials (e.g., 4 mL)

-

Analytical balance

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of screw-capped vials. An amount that is clearly more than will dissolve should be used to ensure a saturated solution is formed.

-

Add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can take several hours to days, depending on the compound and solvent. A typical starting point is 24-48 hours.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. To avoid disturbing the solid, it is advisable to use a syringe fitted with a filter.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered supernatant.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

The mass of the dissolved solid can be determined by the difference in weight.

-

Calculate the solubility in g/L or mg/mL.

-

-

Spectroscopic/Chromatographic Method:

-

If the compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. A calibration curve of known concentrations of this compound in the specific solvent must first be prepared. The absorbance of the saturated solution (after appropriate dilution) can then be used to determine its concentration.

-

High-Performance Liquid Chromatography (HPLC) is another highly accurate method. Similar to UV-Vis, a calibration curve is required. The saturated solution is injected (after appropriate dilution) and the peak area is used to determine the concentration.

-

-

-

Data Reporting:

-

Report the solubility as the mean and standard deviation of at least three independent measurements for each solvent.

-

Specify the temperature at which the solubility was determined.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

Disclaimer: The information provided in this guide is for informational purposes only and is based on established chemical principles and data for analogous compounds. It is not a substitute for rigorous experimental verification. Researchers and scientists should always perform their own solubility tests to determine the precise solubility of this compound for their specific applications and conditions. Always handle chemicals with appropriate safety precautions.

References

electrochemical characterization of 3-Ethyl-2,2'-bithiophene

An In-depth Technical Guide to the Electrochemical Characterization of 3-Ethyl-2,2'-bithiophene

Introduction

This compound is a substituted aromatic heterocyclic compound with significant potential in the field of organic electronics. As a derivative of 2,2'-bithiophene, it is a key building block for the synthesis of conducting polymers. The ethyl group at the 3-position is expected to influence the electronic properties, solubility, and morphology of the resulting polymer, poly(this compound). Understanding the fundamental electrochemical characteristics of the monomer is crucial for designing and optimizing its electropolymerization and for predicting the properties of the final polymeric material. This document outlines the expected electrochemical behavior and provides standardized protocols for its characterization.

Predicted Electrochemical Properties

The introduction of an electron-donating ethyl group at the 3-position of the bithiophene core is expected to lower the oxidation potential compared to the unsubstituted 2,2'-bithiophene. This is due to the positive inductive effect of the alkyl group, which increases the electron density in the π-conjugated system, making it easier to remove an electron.

Table 1: Predicted and Comparative Electrochemical Data

| Compound | Onset Oxidation Potential (V vs. Ag/AgCl) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |

| 2,2'-bithiophene | ~1.0[1] | - | - | - |

| This compound (Predicted) | ~0.8 - 0.9 | ~-4.9 to -5.0 | ~-2.3 to -2.4 | ~2.5 - 2.7 |

| Poly(bithiophene) | - | - | - | 1.56[2] |

| Poly(EDOT) | 0.13[2] | -4.53[2] | - | - |

Note: The values for this compound are predictive and extrapolated from the behavior of similar 3-alkylthiophenes and the parent 2,2'-bithiophene.

Experimental Protocols

Cyclic Voltammetry (CV) for Monomer Oxidation and Electropolymerization

Objective: To determine the oxidation potential of this compound and to deposit a film of poly(this compound) onto a working electrode.

Materials:

-

Working Electrode: Glassy Carbon, Platinum, or Indium Tin Oxide (ITO) coated glass.

-

Reference Electrode: Ag/AgCl (in a suitable electrolyte).

-

Counter Electrode: Platinum wire or mesh.

-

Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

-

Monomer Solution: 10-50 mM this compound in the electrolyte solution.

Procedure:

-

The electrochemical cell is assembled with the three electrodes.

-

The cell is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

-

A cyclic voltammogram is recorded by scanning the potential from an initial value (e.g., -0.2 V) to a vertex potential sufficiently positive to oxidize the monomer (e.g., +1.2 V) and back to the initial potential.

-

The scan rate is typically set between 50-100 mV/s.[1]

-

To induce electropolymerization, multiple CV cycles are performed. An increase in the peak currents with each successive cycle indicates the growth of a conductive polymer film on the working electrode.

Characterization of the Polymer Film

Objective: To investigate the electrochemical properties of the deposited poly(this compound) film.

Procedure:

-

After electropolymerization, the working electrode coated with the polymer film is rinsed with fresh acetonitrile to remove any unreacted monomer.

-

The electrode is then placed in a fresh electrochemical cell containing only the electrolyte solution (monomer-free).

-

A cyclic voltammogram of the polymer film is recorded, typically over a potential range that covers the p-doping and dedoping processes (e.g., -0.5 V to +1.0 V).

-

This CV will reveal the redox behavior of the polymer, including its doping and dedoping potentials.

Visualizations

Electropolymerization Pathway

Caption: Proposed electropolymerization mechanism of this compound.

Experimental Workflow

Caption: Workflow for the .

References

Methodological & Application

Application Notes and Protocols: Synthesis of Poly(3-ethyl-2,2'-bithiophene)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(3-ethyl-2,2'-bithiophene), a conductive polymer with potential applications in organic electronics, sensors, and drug delivery systems. The following sections describe the synthesis of the this compound monomer and its subsequent polymerization via chemical and electrochemical methods.

Synthesis of this compound Monomer

The synthesis of the this compound monomer can be achieved through a multi-step process involving the formation of a 3-ethylthiophene precursor followed by a cross-coupling reaction to form the bithiophene linkage.

Experimental Protocol: Monomer Synthesis

Step 1: Synthesis of 3-ethylthiophene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Grignard Reagent Formation: Add a solution of 3-bromothiophene (1.0 eq) in anhydrous diethyl ether to the magnesium turnings. If the reaction does not initiate, a small crystal of iodine can be added. The reaction mixture is stirred under nitrogen until the magnesium is consumed.

-

Alkylation: Cool the Grignard reagent to 0 °C and add diethyl sulfate (1.1 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain 3-ethylthiophene.

Step 2: Synthesis of this compound

-

Lithiation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-ethylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir the mixture at this temperature for 1 hour.

-

Coupling Reaction: To the lithiated species, add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF, also cooled to -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and extract the product with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/dichloromethane mixture).

Polymerization of this compound

Poly(this compound) can be synthesized through either chemical oxidative polymerization or electrochemical polymerization.

Chemical Oxidative Polymerization

This method typically employs an oxidizing agent such as iron(III) chloride (FeCl₃) to induce polymerization.[1][2][3]

-

Monomer Solution: Dissolve this compound (1.0 eq) in a dry, inert solvent such as chloroform or nitrobenzene under a nitrogen atmosphere.[3]

-

Oxidant Solution: In a separate flask, dissolve anhydrous iron(III) chloride (FeCl₃) (typically 2.5-4.0 eq) in the same solvent.[4]

-

Polymerization: Slowly add the FeCl₃ solution to the monomer solution at room temperature with vigorous stirring. The reaction mixture will typically change color, indicating the onset of polymerization. Allow the reaction to proceed for a specified time, generally ranging from 2 to 24 hours.[3]

-

Precipitation and Washing: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Purification: Collect the polymer by filtration and wash it extensively with methanol to remove any remaining oxidant and unreacted monomer. Further purification can be achieved by Soxhlet extraction with methanol, followed by extraction with a solvent in which the polymer is soluble (e.g., chloroform or THF) to separate the soluble polymer fraction.

-

Drying: Dry the purified poly(this compound) under vacuum.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of the polymer film onto an electrode surface.[1][5][6]

-

Electrolyte Solution: Prepare a solution of the this compound monomer (e.g., 0.1 M) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄) in acetonitrile).[7]

-

Electrochemical Cell: Use a three-electrode cell configuration consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode (SCE)).

-

Polymerization: Perform the electropolymerization by either potentiostatic (constant potential) or potentiodynamic (cyclic voltammetry) methods.

-

Potentiostatic: Apply a constant potential slightly above the oxidation potential of the monomer.

-

Potentiodynamic: Cycle the potential between the monomer's oxidation potential and a lower potential for a set number of cycles.

-

-

Film Characterization: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte. The film can then be characterized electrochemically in a monomer-free electrolyte solution.

Data Presentation

The following tables summarize typical quantitative data for poly(3-alkylthiophene)s and related polymers, which can be used as a reference for the expected properties of poly(this compound).

Table 1: Molecular Weight and Polydispersity Index (PDI) of Chemically Synthesized Poly(3-alkylthiophene)s

| Polymer | Molecular Weight (Mw) ( g/mol ) | PDI | Reference |

| Poly(3-hexylthiophene) | >70,000 | 1.5 - 2.5 | [3] |

| Poly(3-dodecylthiophene) | 20,000 - 100,000 | 1.8 - 3.0 | N/A |

Table 2: Electrical and Electrochemical Properties of Poly(3-alkylthiophene)s

| Polymer | Electrical Conductivity (S/cm) | Oxidation Potential (V vs. Ag/AgCl) | Band Gap (eV) | Reference |

| Poly(3-hexylthiophene) | 1 - 1000 (doped) | 0.6 - 0.8 | ~2.0 | [8] |

| Poly(3-octylthiophene) | 10 - 500 (doped) | 0.7 - 0.9 | ~2.1 | N/A |

| Poly(3-undecyl-2,2'-bithiophene) | N/A | ~0.8 | 2.15 | [9] |

Visualizations

Signaling Pathways and Workflows

Caption: Workflow for the synthesis of poly(this compound).

Caption: Experimental workflow for chemical oxidative polymerization.

Caption: Experimental workflow for electrochemical polymerization.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-Ethyl-2,2'-bithiophene in Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic field-effect transistors (OFETs) are key components in the advancement of flexible and low-cost electronics. Bithiophene derivatives have emerged as a promising class of organic semiconductors due to their excellent charge transport properties and environmental stability. This document provides detailed application notes and experimental protocols for the utilization of 3-Ethyl-2,2'-bithiophene and its analogous compounds in the fabrication and characterization of OFETs. While specific performance data for this compound is not extensively available in public literature, the following protocols are based on established methodologies for similar solution-processable small molecule bithiophene semiconductors and will serve as a comprehensive guide for researchers.

Data Presentation: Performance of Bithiophene-Based OFETs

The following tables summarize the performance of various solution-processed bithiophene derivatives in OFETs, providing a benchmark for expected device characteristics.

Table 1: Performance of Selected Bithiophene Derivative OFETs

| Organic Semiconductor | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Device Architecture |

| P(BTimR)-H (n-type polymer) | Spin-coating | 0.14 | - | - | Top-gate/bottom-contact |

| P3 (p-type polymer) | Spin-coating | ~0.1 | - | - | Top-gate |

| Carbonyl-bridged bithiazole derivative (n-type) | Spin-coating | 0.011 | 10⁸ | 16 | - |

| Benzothieno[2,3-b]thiophene (BTTB) derivative | - | 0.46 | > 10⁷ | - | - |

Experimental Protocols

Substrate Preparation and Cleaning

A thorough cleaning of the substrate is crucial for the fabrication of high-performance OFETs. The following protocol is for heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer, which serve as the gate electrode and gate dielectric, respectively.

-

Sonication: Sequentially sonicate the Si/SiO₂ substrates in baths of detergent (such as Hellmanex III), deionized water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.

-

Drying: Dry the substrates under a stream of dry nitrogen gas.

-

UV-Ozone Treatment: Place the substrates in a UV-ozone cleaner for 10 minutes to remove any remaining organic residues and to create a hydrophilic surface.

Gate Dielectric Surface Modification

Modification of the dielectric surface is often performed to improve the interface with the organic semiconductor, which can enhance device performance.

-

HMDS Treatment (for a hydrophobic surface):

-

Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of hexamethyldisilazane (HMDS).

-

Evacuate the desiccator for 30 minutes to allow the HMDS vapor to form a self-assembled monolayer on the SiO₂ surface.

-

Alternatively, spin-coat a solution of HMDS in a suitable solvent onto the substrate.

-

Organic Semiconductor Deposition: Solution Shearing

Solution shearing is a technique that can produce highly crystalline thin films of small molecule organic semiconductors, leading to improved device performance.

-

Solution Preparation: Prepare a solution of this compound (or a similar bithiophene derivative) in a high-boiling point solvent such as 1,2,4-trichlorobenzene (TCB) or toluene at a concentration of 5-10 mg/mL. Gently heat and stir the solution to ensure complete dissolution.

-

Substrate Heating: Place the cleaned and surface-modified substrate on a hot plate set to a temperature between 60°C and 120°C. The optimal temperature will depend on the solvent and the specific semiconductor.

-

Shearing Process:

-

Dispense a small volume of the semiconductor solution along the edge of a clean, flat blade (e.g., a glass slide or a silicon wafer piece).

-

Bring the blade into contact with the heated substrate at a slight angle.

-